molecular formula C20H22FNO B2964293 (2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide CAS No. 307952-86-9

(2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide

Katalognummer: B2964293
CAS-Nummer: 307952-86-9
Molekulargewicht: 311.4
InChI-Schlüssel: GDTZBONKVKGENM-MDWZMJQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-(4-tert-Butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide is a cinnamamide derivative characterized by an E-configured acrylamide backbone, a 4-tert-butylphenyl group at the α-position, and a 4-fluorobenzyl substituent on the amide nitrogen. The tert-butyl group confers high lipophilicity, while the fluorine atom modulates electronic properties and bioavailability. This compound belongs to a broader class of N-arylcinnamamides studied for antimicrobial, anti-inflammatory, and neuroprotective activities .

Eigenschaften

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO/c1-20(2,3)17-9-4-15(5-10-17)8-13-19(23)22-14-16-6-11-18(21)12-7-16/h4-13H,14H2,1-3H3,(H,22,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTZBONKVKGENM-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenylacetic acid and 4-fluorobenzylamine.

    Formation of Intermediate: The 4-tert-butylphenylacetic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amide Formation: The acid chloride is then reacted with 4-fluorobenzylamine in the presence of a base such as triethylamine to form the amide intermediate.

    Final Step: The amide intermediate undergoes a Wittig reaction with a suitable phosphonium ylide to form the final product, (2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-enamide moiety.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with a saturated prop-2-enamide moiety.

    Substitution: Substituted derivatives with different functional groups replacing the fluorobenzyl group.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Antimicrobial Activity

Key Findings:
  • Compound 10 [(2E)-N-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide]: Exhibited bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin in efficacy. The meta-CF₃ and para-F substitution pattern enhanced interactions with bacterial targets .
  • (2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide : Demonstrated potent antitubercular activity (MIC = 1.56 µg/mL against M. tuberculosis H37Ra). The dual CF₃ groups increased lipophilicity and membrane penetration .
  • Main Compound: The 4-tert-butylphenyl group may improve hydrophobic interactions, but the 4-fluorobenzyl substituent’s electron-withdrawing nature could reduce binding affinity compared to CF₃-containing analogs.
Structural Comparison Table:
Compound R₁ (Phenyl Substituent) R₂ (Amide Substituent) Activity Highlights
Main Compound 4-tert-butyl 4-fluorobenzyl Not explicitly tested
Compound 10 3-F, 4-CF₃ 3-phenyl Bactericidal (MRSA, S. aureus)
(2E)-N-(4-Bromophenyl)-3-ethoxy-... 4-Br 3-ethoxy Unknown; ethoxy reduces lipophilicity
(2E)-3-(4-Chlorophenyl)-N-(4-hyd... 4-Cl 4-hydroxycyclohexyl Neuroprotective/analgesic

Lipophilicity and ADMET Properties

Experimental Data:
  • Lipophilicity Trends :
    • The tert-butyl group increases logP significantly compared to smaller substituents (e.g., -F, -OCH₃). For example, (2E)-N-(4-methoxybenzyl)-3-(4-tert-butylphenyl)prop-2-enamide (logP ≈ 4.2) is more lipophilic than the 4-fluoro analog (logP ≈ 3.8) .
    • Compound 10 (logD₇.₄ = 3.1) showed optimal balance between permeability and solubility, critical for oral bioavailability .
In Silico Predictions:
  • Main Compound : Predicted logP ≈ 4.0–4.5 due to the tert-butyl group, which may reduce aqueous solubility but enhance membrane penetration.

Anti-Inflammatory and Neuroprotective Potential

  • (2E)-N-(2,6-Dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (20) : Attenuated NF-κB activation by 80% at 10 µM, outperforming parent cinnamic acid. Ortho-substitution on the anilide ring was critical for anti-inflammatory effects .
  • However, its tert-butyl group may confer neuroprotective properties, as seen in indole-containing analogs .

Cytotoxicity and Selectivity

  • Compound 11 [(2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide]: Showed cytotoxicity (IC₅₀ = 12 µM in THP1-Blue™ cells), likely due to bromine’s electrophilic reactivity .
  • Main Compound : Fluorine’s lower electronegativity and the absence of halogens in the benzyl group may reduce cytotoxicity.

Biologische Aktivität

(2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide, also known as a derivative of chalcone, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of (2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide is C20H22FNOC_{20}H_{22}FNO. Its structure features a prop-2-enamide backbone with a tert-butyl group and a fluorobenzyl moiety, which may influence its reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC20H22FNO
IUPAC Name(2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide
Boiling PointNot available
SolubilityNot specified

Anticancer Properties

Research indicates that (2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound inhibits tubulin polymerization, similar to known anticancer agents like combretastatin A-4 (CA-4). The mechanism involves disrupting microtubule dynamics, which is critical for cell division and proliferation.

The compound's mechanism of action appears to involve several pathways:

  • Microtubule Disruption : It affects the stability of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress within cells. This effect can contribute to its protective role against cancer progression.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
Microtubule InhibitionDisrupts microtubule dynamics

Study 1: Cytotoxicity Assessment

In a comparative study assessing the cytotoxic effects of various chalcone derivatives, (2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide was tested against standard chemotherapeutics. The results indicated that it exhibited higher cytotoxicity than cisplatin in specific cancer cell lines, suggesting its potential as an alternative therapeutic agent.

Study 2: Mechanistic Insights

A mechanistic study involving Western blot analysis revealed that treatment with (2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide resulted in increased levels of soluble tubulin compared to controls. This finding supports the hypothesis that the compound inhibits tubulin polymerization, thereby affecting microtubule stability and function.

Comparative Analysis with Similar Compounds

When compared to other chalcone derivatives such as 3-(4-methylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one and 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one, (2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamide demonstrates unique biological properties due to its specific structural modifications. The presence of the tert-butyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Table 3: Comparison of Chalcone Derivatives

Compound NameAnticancer ActivityMechanism of Action
(2E)-3-(4-tert-butylphenyl)-N-(4-fluorobenzyl)prop-2-enamideHighMicrotubule disruption
3-(4-methylphenyl)-1-(4-methoxyphenyl)-2-propen-1-oneModerateUnknown
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-oneLowUnknown

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the E-configuration of the double bond via coupling constants (J ≈ 15–16 Hz for trans protons). The tert-butyl group’s singlet (9H, δ ~1.3 ppm) and fluorobenzyl signals (e.g., aromatic protons splitting patterns) aid structural validation.
    • ¹³C NMR : Identify carbonyl resonance (δ ~165 ppm) and quaternary carbons in the tert-butyl group.
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms molecular formula (C₂₀H₂₂FNO) and rules out impurities.
  • HPLC-UV : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by peak area) .

How can researchers resolve contradictions in reported biological activities of structurally similar acrylamide derivatives?

Q. Advanced

  • Comparative Assays : Test the compound alongside analogs (e.g., 4-methoxy or nitro-substituted derivatives) in standardized assays (e.g., enzyme inhibition, receptor binding) to isolate substituent effects.
  • Dose-Response Studies : Establish ED₅₀/IC₅₀ values under consistent conditions (e.g., cell line, exposure time) to minimize variability. For example, fluorobenzyl groups may enhance blood-brain barrier penetration compared to bromophenyl analogs .
  • Target Specificity Profiling : Use proteome-wide screens (e.g., kinome arrays) to identify off-target interactions that may explain divergent results .

What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : Simulate binding poses with targets (e.g., kinases) using software like AutoDock Vina. The tert-butyl group’s hydrophobicity and fluorobenzyl’s electron-withdrawing effects can be modeled to predict binding affinity.
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with activity data from analogs to build predictive models.
  • DFT Calculations : Analyze electron distribution in the acrylamide moiety to predict reactivity in nucleophilic environments (e.g., enzyme active sites) .

What are the key considerations for ensuring compound stability during storage and experimental handling?

Q. Basic

  • Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation/hydrolysis. Desiccate to avoid moisture uptake.
  • Handling : Prepare stock solutions in anhydrous DMSO (≤10 mM) and aliquot to minimize freeze-thaw cycles.
  • Stability Assays : Monitor degradation via HPLC over 48 hours at room temperature and physiological pH (7.4) .

How can metabolomic studies be designed to identify primary and secondary metabolites of this compound?

Q. Advanced

  • Sample Preparation : Incubate the compound with liver microsomes or hepatocytes (e.g., human CYP450 isoforms) and quench reactions at timed intervals.
  • LC-MS/MS Analysis : Use a Q-TOF mass spectrometer in data-dependent acquisition (DDA) mode to fragment ions and annotate metabolites. Key metabolites may include hydroxylated tert-butyl or fluorobenzyl derivatives.
  • Isotope Labeling : Synthesize a ¹³C-labeled analog to track metabolic pathways and distinguish endogenous signals .

What solvent systems are appropriate for solubility testing and formulation in pharmacological assays?

Q. Basic

  • Solubility Screening : Test in DMSO (for stock solutions), PBS (pH 7.4), and simulated biological fluids (e.g., FaSSIF for intestinal absorption).
  • Formulation : For in vivo studies, use co-solvents like PEG-400 or cyclodextrins to enhance aqueous solubility. LogP (~3.5, estimated) suggests moderate lipophilicity, requiring surfactants for intravenous delivery .

What strategies can improve the compound’s bioavailability while maintaining pharmacological efficacy?

Q. Advanced

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the fluorobenzyl moiety to enhance permeability.
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to prolong circulation time.
  • Structural Modifications : Replace the tert-butyl group with smaller hydrophobic substituents (e.g., cyclopropyl) to reduce molecular weight while retaining target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.